molecular formula C15H10O6 B1249088 1,3,6-Trihydroxy-2-methoxyanthraquinone

1,3,6-Trihydroxy-2-methoxyanthraquinone

Cat. No. B1249088
M. Wt: 286.24 g/mol
InChI Key: XUHCTZUMZGBPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trihydroxy-2-methoxyanthraquinone is a natural product found in Morinda citrifolia with data available.

Scientific Research Applications

Applications in Natural Product Isolation

Anthraquinones are commonly isolated from natural sources, such as plants and fungi. For example, a study on the subterranean rhizomes of Gladiolus gandavensis led to the isolation of a new anthraquinone, 1,6,7-trihydroxy-3-methoxyanthraquinone, along with other compounds. This highlights the potential of anthraquinones as natural products with diverse structural features and biological activities (Ding-yong Wang et al., 2003).

Role in Antimicrobial and Antifungal Research

Anthraquinones have been identified to possess significant antimicrobial and antifungal properties. For instance, new anthraquinone derivatives isolated from the stem barks of Morinda lucida showed antimicrobial activities against bacteria and fungi, suggesting their potential as antimicrobial agents (Jean Pierre Longue Ekon et al., 2020).

Contribution to Anticancer Research

The cytotoxic properties of anthraquinones against various cancer cell lines are well-documented. A study on the metabolites from the marine sediment-derived fungus Thermomyces lanuginosus revealed new anthraquinone structures with potential effects on the viability and colony formation of drug-resistant prostate cancer and human cells (M. P. Sobolevskaya et al., 2021).

Potential in Photodynamic Therapy and Photoinitiators

Anthraquinones are explored for their photophysical properties, making them suitable candidates for applications in photodynamic therapy and as photoinitiators in polymerizations. The photophysical studies of di- and tri-substituted natural anthraquinones have indicated that their emission properties are significantly affected by intramolecular hydrogen bonding and steric hindrance, which are crucial for their effectiveness in these applications (Nabila Elyana Adnan et al., 2018).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of anthraquinones also make them significant in the development of therapeutics for various diseases characterized by oxidative stress and inflammation. Research into the pharmacology, toxicology, and therapeutic potential of anthraquinone derivatives like emodin has suggested their efficacy in preventing and treating conditions such as cancer, atherosclerosis, diabetes, and neurodegenerative diseases (Y. Cui et al., 2020).

properties

Product Name

1,3,6-Trihydroxy-2-methoxyanthraquinone

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

1,3,6-trihydroxy-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O6/c1-21-15-10(17)5-9-11(14(15)20)13(19)7-3-2-6(16)4-8(7)12(9)18/h2-5,16-17,20H,1H3

InChI Key

XUHCTZUMZGBPRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O

synonyms

2-methoxy-1,3,6-trihydroxyanthraquinone
2M-THA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Trihydroxy-2-methoxyanthraquinone
Reactant of Route 2
1,3,6-Trihydroxy-2-methoxyanthraquinone
Reactant of Route 3
1,3,6-Trihydroxy-2-methoxyanthraquinone
Reactant of Route 4
1,3,6-Trihydroxy-2-methoxyanthraquinone
Reactant of Route 5
1,3,6-Trihydroxy-2-methoxyanthraquinone
Reactant of Route 6
1,3,6-Trihydroxy-2-methoxyanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.